N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as nitro, methoxy, and oxadiazole, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multi-step organic reactions One common approach starts with the nitration of aniline derivatives to introduce the nitro group This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group, for example, can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
N-[(2-Methoxyphenyl)methyl]-2-nitroaniline: Lacks the oxadiazole ring, resulting in different chemical properties and reactivity.
2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline: Does not have the methoxyphenylmethyl group, affecting its solubility and biological activity.
Uniqueness: N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-19-8-3-2-6-15(19)13-23-16-10-9-14(12-18(16)26(27)28)21-24-20(25-30-21)17-7-4-5-11-22-17/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRTZFVXUSMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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